molecular formula C8H4BrClF2O2 B13725868 3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride

3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride

Cat. No.: B13725868
M. Wt: 285.47 g/mol
InChI Key: OYJSBQHTUWHJSX-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4BrClF2O2 It is a derivative of benzoyl chloride, featuring bromine, fluorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5,6-difluoro-2-methoxybenzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic aromatic substitution: The bromine and fluorine substituents can direct electrophiles to specific positions on the benzene ring.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic aromatic substitution: Reagents like sulfuric acid or nitric acid in the presence of a catalyst.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The benzoyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The bromine and fluorine substituents can influence the compound’s reactivity and specificity by affecting its electronic properties and steric hindrance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-difluoro-2-methoxybenzoyl chloride is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4BrClF2O2

Molecular Weight

285.47 g/mol

IUPAC Name

5-bromo-2,3-difluoro-6-methoxybenzoyl chloride

InChI

InChI=1S/C8H4BrClF2O2/c1-14-7-3(9)2-4(11)6(12)5(7)8(10)13/h2H,1H3

InChI Key

OYJSBQHTUWHJSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)Cl)F)F)Br

Origin of Product

United States

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